molecular formula C30H42O7 B1669328 ククルビタシンI CAS No. 2222-07-3

ククルビタシンI

カタログ番号: B1669328
CAS番号: 2222-07-3
分子量: 514.6 g/mol
InChIキー: NISPVUDLMHQFRQ-MKIKIEMVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

キュウリタシンIは、ウリ科植物に主に存在するテトラサイクリックトリテルペノイドであるキュウリタシンファミリーに属する天然化合物です。 これらの化合物は苦味で知られており、抗炎症、抗菌、抗がん特性など、さまざまな生物活性を持つため、伝統医学で使用されてきました .

2. 製法

合成経路と反応条件: キュウリタシンIは、キュウリタシンEの加水分解によって合成できます。このプロセスは、所望の生成物を得るために、特定の酵素と反応条件を使用します。 加水分解反応は、通常、変換を促進するために酸性または塩基性媒体を必要とします .

工業的生産方法: キュウリタシンIの工業的生産には、エカバリウム・エラテリウムの果汁などの天然源からの抽出と精製が含まれます。抽出プロセスには、クロロホルム、アセトン、メタノールの組み合わせを使用した溶媒抽出が含まれ、続いて高速液体クロマトグラフィー(HPLC)による精製が行われます。 精製された化合物は、核磁気共鳴(NMR)、液体クロマトグラフィー質量分析(LC-MS)、および紫外線(UV)分光法などの技術を使用して同定されます .

作用機序

キュウリタシンIは、いくつかのメカニズムを通じてその効果を発揮します。

6. 類似の化合物との比較

キュウリタシンIは、その特定の生物活性と分子標的のために、キュウリタシンの中でユニークです。類似の化合物には以下が含まれます。

これらの化合物はそれぞれ、類似のテトラサイクリックトリテルペノイド構造を共有していますが、官能基と特定の生物活性は異なっており、キュウリタシンIは用途と効果において独特です .

生化学分析

Biochemical Properties

Cucurbitacin I plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to react with protein cysteine thiols . This interaction could result in the inhibition of numerous protein targets, potentially affecting a wide range of biochemical processes .

Cellular Effects

Cucurbitacin I has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to promote cell apoptosis and induce an increase in the intracellular ROS level, with decreased antioxidant-related gene expression . It also inhibits cell proliferation, invasion, and migration; induces apoptosis; and encourages cell cycle arrest .

Molecular Mechanism

Cucurbitacin I exerts its effects at the molecular level through various mechanisms. It has been shown to interact with a variety of recognized cellular targets to impede the growth of cancer cells . The mechanisms of action include the induction of autophagy, pro-apoptosis, and control of cell proliferation . It also involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Cucurbitacin I change over time in laboratory settings. Studies have shown that the absorption of Cucurbitacin I is rapid, but the total absorption is reduced, possibly due to hepatic or intestinal enzymes metabolizing it before entering the systemic circulation . The concentration in plasma is directly proportional to the dose, indicating that the pharmacokinetics of Cucurbitacin I are linear .

Dosage Effects in Animal Models

The effects of Cucurbitacin I vary with different dosages in animal models. For instance, one study showed that Cucurbitacin I administered at 0.1 mg/kg intravenously or by oral gavage at 2–4 mg/kg in rats resulted in significant differences in plasma concentrations .

Metabolic Pathways

Cucurbitacin I is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

Cucurbitacin I is transported and distributed within cells and tissues. It has been shown that Cucurbitacin I has a large volume of distribution and exhibits a high tissue to plasma concentration ratio, indicating that it could be distributed extensively into internal organs .

Subcellular Localization

One study suggested that Cucurbitacin I might be localized in the cytoplasm, as indicated by the subcellular localization of Cofilin1, a protein whose activity is inhibited by Cucurbitacin I .

準備方法

Synthetic Routes and Reaction Conditions: Cucurbitacin I can be synthesized through the hydrolysis of cucurbitacin E. The process involves the use of specific enzymes and reaction conditions to achieve the desired product. The hydrolysis reaction typically requires an acidic or basic medium to facilitate the conversion .

Industrial Production Methods: Industrial production of cucurbitacin I involves the extraction and purification from natural sources such as the fruit juice of Ecballium elaterium. The extraction process includes solvent extraction using a combination of chloroform, acetone, and methanol, followed by purification through high-performance liquid chromatography (HPLC). The purified compound is then identified using techniques such as nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and ultraviolet (UV) spectroscopy .

化学反応の分析

反応の種類: キュウリタシンIは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、キュウリタシンIのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが独自の生物活性を示します .

類似化合物との比較

Cucurbitacin I is unique among cucurbitacins due to its specific biological activities and molecular targets. Similar compounds include:

Each of these compounds shares a similar tetracyclic triterpenoid structure but differs in their functional groups and specific biological activities, making cucurbitacin I distinct in its applications and effects .

生物活性

Cucurbitacin I, a triterpenoid compound derived from plants in the Cucurbitaceae family, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of Cucurbitacin I, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, as well as its mechanisms of action. The findings are supported by various studies, case reports, and data tables summarizing key research outcomes.

Anticancer Activity

Cucurbitacin I exhibits potent anticancer properties across various cancer types. Its mechanisms include the inhibition of key signaling pathways and the induction of apoptosis.

  • JAK/STAT3 Pathway Inhibition : Cucurbitacin I inhibits the JAK/STAT3 signaling pathway, which is often aberrantly activated in cancers. This inhibition leads to reduced expression of genes that promote cell proliferation and survival, such as cyclins and Bcl-2 .
  • Cell Cycle Arrest : Research indicates that Cucurbitacin I disrupts the cell cycle by downregulating cyclins D1 and cdc-2, essential for G2/M phase progression in hepatocellular carcinoma cells .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases .
  • Inhibition of Metastasis : Cucurbitacin I reduces cell invasion in colon cancer cell lines by downregulating MMP-9 expression and inhibiting STAT3 phosphorylation .

Case Studies

  • A study demonstrated that Cucurbitacin I significantly reduced tumor growth in xenograft models of breast cancer, showing a marked decrease in tumor volume compared to controls .
  • Another investigation found that treatment with Cucurbitacin I led to a 50% reduction in cell viability in various leukemia cell lines, highlighting its potential as a therapeutic agent .

Anti-inflammatory Activity

Cucurbitacin I also exhibits anti-inflammatory properties by inhibiting pro-inflammatory enzymes:

  • It has been reported to inhibit COX enzymes involved in the inflammatory response, thus potentially alleviating symptoms associated with chronic inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that Cucurbitacin I possesses antimicrobial properties:

  • It has shown effectiveness against various bacterial strains and fungi, suggesting its potential use as a natural antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetics of Cucurbitacin I is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : Research indicates that Cucurbitacin I is absorbed effectively when administered orally, with significant distribution observed in liver tissues .
  • Metabolism : The metabolism of Cucurbitacin I involves glucuronidation and sulfation processes mediated by specific liver enzymes. Notably, UGT1A1 is identified as a primary isoform responsible for its metabolism .

Table 1: Summary of Biological Activities of Cucurbitacin I

Activity TypeMechanismReferences
AnticancerInhibits JAK/STAT3 pathway
Induces apoptosis
Disrupts cell cycle
Anti-inflammatoryInhibits COX enzymes
AntimicrobialEffective against bacteria and fungi

Table 2: Key Case Study Findings on Cucurbitacin I

Study FocusFindingsReference
Breast Cancer50% reduction in tumor volume
Leukemia50% decrease in cell viability

特性

IUPAC Name

(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISPVUDLMHQFRQ-MKIKIEMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015546
Record name Cucurbitacin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2222-07-3
Record name Cucurbitacin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2222-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cucurbitacin I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Elatericin B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cucurbitacin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,16α,20,25-tetrahydroxy-9β-methyl-10α-19-norlanosta-1,5,23(E)-triene-3,11,22-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUCURBITACIN I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHQ47990PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin I
Reactant of Route 2
Cucurbitacin I
Reactant of Route 3
Cucurbitacin I
Reactant of Route 4
Cucurbitacin I
Reactant of Route 5
Reactant of Route 5
Cucurbitacin I
Reactant of Route 6
Cucurbitacin I
Customer
Q & A

Q1: What is the primary mechanism of action of Cucurbitacin I?

A1: Cucurbitacin I is a potent and selective inhibitor of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. [, , , , , ]

Q2: How does Cucurbitacin I interact with the JAK2/STAT3 pathway?

A2: While the exact mechanism remains unclear, Cucurbitacin I effectively reduces STAT3 phosphorylation, leading to downstream inhibition of STAT3-mediated gene expression and cellular processes. [, , , , , ]

Q3: Does Cucurbitacin I exert effects beyond JAK2/STAT3 inhibition?

A3: Yes, research suggests that Cucurbitacin I also affects other signaling pathways, including: * ERK/mTOR: In A549 lung cancer cells, Cucurbitacin I inhibited ERK activation, leading to reduced mTOR and STAT3 phosphorylation. This suggests a role in inducing pro-death autophagy. []* PI3K/AKT/p70S6K: Studies in non-small cell lung cancer demonstrate Cucurbitacin I's ability to suppress this pathway, contributing to its anticancer effects. []* NF-κB and MAPK: Cucurbitacin I can inhibit p-p65, p-MEK1,2, and p-Akt, highlighting its impact on STAT3-independent signaling. []

Q4: What are the downstream effects of Cucurbitacin I treatment in cancer cells?

A4: Cucurbitacin I exhibits various anticancer effects, including:* Inhibition of proliferation: Demonstrated across various cancer cell lines including colon, breast, pancreatic, and lung cancer. [, , , , , , , , , , , , , , ]* Induction of apoptosis: Triggered through both extrinsic and intrinsic pathways, as evidenced by caspase 3, 8, and 9 activation. [, , , , ]* Suppression of migration and invasion: Observed in breast cancer, glioblastoma, and nasopharyngeal carcinoma cells. [, , , , , ]* Induction of autophagy: Cucurbitacin I can trigger both protective autophagy (in glioblastoma) and pro-death autophagy (in lung cancer). [, ]* Sensitization to chemo- and radiotherapy: Observed in head and neck squamous cell carcinoma and thyroid cancer cells. [, , , ]

Q5: How does Cucurbitacin I affect the tumor microenvironment?

A5: Studies indicate that Cucurbitacin I can:* Reverse tumor-associated macrophage polarization: Shifting macrophages from the tumor-promoting M2-like phenotype to a less supportive state. [] * Inhibit tumor angiogenesis: By reducing STAT3 phosphorylation and VEGF expression in breast cancer. []* Suppress the pro-carcinogenic effects of cancer-associated fibroblasts: By inhibiting the IL-6/STAT3/NF-κB feedback loop. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。